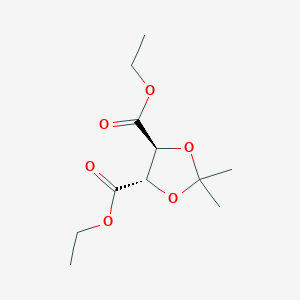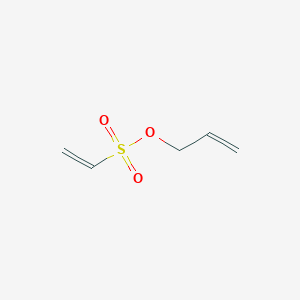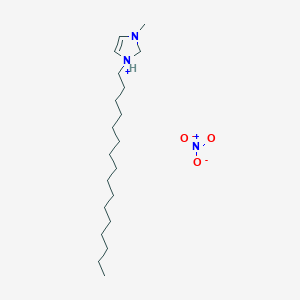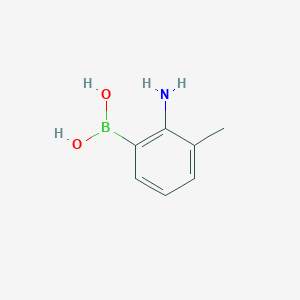
(Benzene-1,3,5-triyl)triacetonitrile
Vue d'ensemble
Description
“(Benzene-1,3,5-triyl)triacetonitrile” is a chemical compound with the molecular formula C12H9N3 . It has a molecular weight of 195.22 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 . The compound’s structure is planar, and it is highly conjugated .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.161±0.06g/ml . Its melting point is between 123-125℃ , and it has a predicted boiling point of 429.0±40.0℃ .Applications De Recherche Scientifique
Porous Phenylacetylene Silver Salts
- Application : Porous phenylacetylene silver salts derived from molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene exhibit a pseudohexagonal porous structure that can be modified with various pendant groups and spacer units. These modifications allow for tailored pore sizes and chemical functionalities, useful in materials science (Kiang et al., 1999).
Benzene-1,3,5-triyl Triformate as a CO Source
- Application : Benzene-1,3,5-triyl triformate (TFBen) serves as an efficient and non-reacting CO source in carbonylation reactions, presenting an alternative method for introducing CO in synthetic chemistry (Jiang, Qi, & Wu, 2016).
Selenium Electrophiles in Cyclizations
- Application : Selenium electrophiles have been utilized in a catalytic addition-elimination reaction in acetonitrile, providing new methods for organic synthesis and transformation (Browne, Niyomura, & Wirth, 2007).
Electrogenerated Chemiluminescence
- Application : Compounds like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes exhibit unique electrochemical behaviors and electrogenerated chemiluminescence (ECL), valuable for studies in electrochemistry and materials science (Qi et al., 2016).
Supramolecular Chemistry
- Application : Benzene-1,3,5-tricarboxamides (BTAs) have gained importance in various scientific fields including nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It has been used in the synthesis of novel materials such as covalent organic frameworks and conjugated polymers , suggesting that its reactivity and ability to form extended π-conjugated systems may play a crucial role in its function.
Mode of Action
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is often involved in Knoevenagel condensation reactions . This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a carbon-carbon double bond .
Biochemical Pathways
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may influence pathways related to electron transfer and conductivity .
Pharmacokinetics
As a research chemical, it is primarily used in the synthesis of other compounds and materials .
Result of Action
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may contribute to the properties of these materials, such as their conductivity and structural stability .
Action Environment
The action of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . For instance, its reactivity in Knoevenagel condensation reactions may be affected by the nature of the catalyst used, the solvent, and the reaction conditions .
Propriétés
IUPAC Name |
2-[3,5-bis(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMSNKURDQYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)CC#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)
![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)




![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)




![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

